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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two G-protein coupled

receptor 40 (GPR40) agonists: DS-1558 and fasiglifam (TAK-875). Both compounds have been

investigated for their potential as treatments for type 2 diabetes. This document summarizes

their performance in preclinical models, presenting available quantitative data, outlining

experimental methodologies, and visualizing key pathways and workflows.

Introduction to DS-1558 and Fasiglifam
DS-1558 and fasiglifam are selective agonists of GPR40 (also known as Free Fatty Acid

Receptor 1 or FFAR1), a receptor predominantly expressed in pancreatic β-cells.[1][2]

Activation of GPR40 by agonists enhances glucose-stimulated insulin secretion (GSIS),

offering a therapeutic strategy for type 2 diabetes with a potentially low risk of hypoglycemia.[1]

[2] Fasiglifam (TAK-875) progressed to Phase 3 clinical trials before its development was

halted due to concerns about liver toxicity.[3] DS-1558 is a potent and orally bioavailable

GPR40 agonist that has demonstrated significant glucose-lowering effects in preclinical

studies.

Mechanism of Action: GPR40 Signaling Pathway
Both DS-1558 and fasiglifam exert their effects by binding to and activating GPR40. This

activation stimulates the Gq alpha subunit of the G-protein, leading to the activation of

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
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inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in

intracellular Ca2+ levels is a key step in promoting glucose-dependent insulin secretion from

pancreatic β-cells. Fasiglifam has been described as an ago-allosteric modulator of GPR40,

meaning it can act in concert with endogenous free fatty acids to potentiate its effect.
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Figure 1: GPR40 signaling pathway activated by agonists.

In Vitro Potency and Selectivity
Both compounds have demonstrated high potency for the GPR40 receptor in in vitro assays.

Compound Assay Cell Line
Potency
(EC50)

Reference

DS-1558 Calcium influx - 3.7 nM

Fasiglifam (TAK-

875)
Calcium influx hGPR40-CHO 13 nM

Fasiglifam (TAK-

875)

Inositol

phosphate

accumulation

hGPR40-CHO 72 nM
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DS-1558 was reported to have no agonistic activity on PPARγ up to 100 µM and exhibited over

100-fold selectivity against a panel of 68 other receptors, ion channels, and transporters.

Fasiglifam also demonstrated high selectivity for GPR40 with weak to no activity at other free

fatty acid receptors.

Preclinical In Vivo Efficacy
Both DS-1558 and fasiglifam have shown robust glucose-lowering effects in rodent models of

type 2 diabetes.

DS-1558 In Vivo Data
In an oral glucose tolerance test (OGTT) in Zucker diabetic fatty (ZDF) rats, DS-1558
demonstrated a marked reduction in glucose excursion.

Animal Model Dose (p.o.) Effect Reference

ZDF Rats 0.03 mg/kg
Markedly reduced

glucose excursion

ZDF Rats 0.1 mg/kg

Glucose-lowering

potency similar to

sitagliptin (10 mg/kg)

ZDF Rats 0.1 mg/kg
Augmentation of

plasma insulin levels

Fasiglifam (TAK-875) In Vivo Data
Fasiglifam has been evaluated in several diabetic rat models, consistently showing

improvements in glucose tolerance and insulin secretion.
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Animal Model Dose (p.o.) Effect Reference

N-STZ-1.5 Rats 1-10 mg/kg

Improved glucose

tolerance and

augmented insulin

secretion in OGTT

ZDF Rats 10 mg/kg
Increased plasma

insulin levels

Fasted SD Rats up to 30 mg/kg

Did not enhance

insulin secretion or

cause hypoglycemia

Preclinical Safety Profile
A significant differentiating factor between the two compounds based on available data is their

safety profile, particularly concerning hepatotoxicity.

DS-1558: Publicly available preclinical data on the safety pharmacology of DS-1558 is limited.

Fasiglifam (TAK-875): Preclinical studies in dogs revealed hepatotoxicity. The clinical

development of fasiglifam was ultimately terminated due to drug-induced liver injury observed

in Phase 3 trials.

Experimental Protocols
In Vitro Potency Assays

Calcium Influx Assay: This assay measures the increase in intracellular calcium

concentration following receptor activation. Cells expressing the GPR40 receptor (e.g.,

hGPR40-CHO) are loaded with a calcium-sensitive fluorescent dye. The compound of

interest is added, and the change in fluorescence, indicative of calcium mobilization, is

measured to determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay: This assay quantifies the accumulation of

inositol phosphates, downstream messengers of Gq-coupled receptor activation. Cells
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expressing GPR40 are treated with the test compound, and the amount of IP produced is

measured, typically using a competitive binding assay or other detection methods.
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Figure 2: General workflow for in vitro potency assays.

In Vivo Oral Glucose Tolerance Test (OGTT)
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Animal Model: Typically, diabetic rodent models such as ZDF (Zucker diabetic fatty) rats or

nSTZ (neonatal streptozotocin-induced) rats are used.

Procedure: Animals are fasted overnight. The test compound (DS-1558 or fasiglifam) or

vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose solution is

administered orally. Blood samples are collected at various time points before and after the

glucose challenge to measure plasma glucose and insulin levels. The area under the curve

(AUC) for glucose is calculated to assess the improvement in glucose tolerance.
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Figure 3: Experimental workflow for an oral glucose tolerance test.

Summary and Conclusion
Both DS-1558 and fasiglifam (TAK-875) are potent and selective GPR40 agonists with

demonstrated efficacy in preclinical models of type 2 diabetes. DS-1558 appears to be a highly

potent GPR40 agonist based on its low nanomolar EC50 value. In vivo, both compounds

effectively lower blood glucose and enhance insulin secretion in a glucose-dependent manner.

The key differentiating factor highlighted by available data is the safety profile. The

development of fasiglifam was terminated due to liver toxicity, a liability that has cast a shadow

over the GPR40 agonist class. While the preclinical safety data for DS-1558 is not as

extensively reported in the public domain, its continued development would presumably require

a clear demonstration of a superior safety profile, particularly concerning hepatotoxicity.

For researchers in the field, the data presented underscores the therapeutic potential of

GPR40 agonism while also emphasizing the critical importance of thorough safety and

toxicology assessments in the development of new candidates in this class. Further head-to-

head preclinical studies under identical experimental conditions would be necessary for a

definitive quantitative comparison of the efficacy and safety of DS-1558 and fasiglifam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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